molecular formula C37H42Cl2N8O3 B602250 Domperidone Impurity F CAS No. 1391053-55-6

Domperidone Impurity F

Cat. No.: B602250
CAS No.: 1391053-55-6
M. Wt: 717.69
InChI Key:
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Description

Domperidone Impurity F, chemically known as 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one, is a process-related impurity of Domperidone. Domperidone is a dopamine receptor antagonist used primarily as an antiemetic and prokinetic agent. Impurities like this compound are formed during the synthesis and storage of the active pharmaceutical ingredient and need to be controlled to ensure the safety and efficacy of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions: Domperidone Impurity F can be synthesized through the coupling reaction of two benzimidazolone derivatives. The synthetic route involves the cyclization of o-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane. Another route involves the coupling reaction of o-halo or o-amino substituted nitrobenzene with 1,3-disubstituted propane followed by reduction and cyclization .

Industrial Production Methods: In industrial settings, the synthesis of Domperidone and its impurities, including this compound, involves optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps like solvent selection, temperature control, and purification techniques such as crystallization and chromatography to isolate and quantify the impurities .

Chemical Reactions Analysis

Types of Reactions: Domperidone Impurity F undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under conditions like reflux or room temperature.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated products .

Scientific Research Applications

Domperidone Impurity F is primarily studied in the context of pharmaceutical research to understand its formation, control, and impact on the safety and efficacy of Domperidone. Its applications include:

Mechanism of Action

As an impurity, Domperidone Impurity F does not have a specific mechanism of action like the parent compound, Domperidone. understanding its formation and degradation pathways is crucial for ensuring the stability and safety of Domperidone. The molecular targets and pathways involved in its formation include the intermediates and by-products of the synthetic process .

Comparison with Similar Compounds

    Domperidone Impurity A: 5-Chloro-1-(4-piperidinyl)-2-benzimidazolidinone

    Domperidone Impurity B: 4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine

    Domperidone N-Oxide: 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one

Uniqueness: Domperidone Impurity F is unique due to its specific structure and formation pathway. Unlike other impurities, it involves the coupling of two benzimidazolone derivatives, making it distinct in terms of its synthetic route and chemical properties .

Properties

IUPAC Name

1,3-bis[3-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42Cl2N8O3/c38-25-7-9-31-29(23-25)40-35(48)46(31)27-11-19-42(20-12-27)15-3-17-44-33-5-1-2-6-34(33)45(37(44)50)18-4-16-43-21-13-28(14-22-43)47-32-10-8-26(39)24-30(32)41-36(47)49/h1-2,5-10,23-24,27-28H,3-4,11-22H2,(H,40,48)(H,41,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGRTVZPTBEQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5N(C4=O)CCCN6CCC(CC6)N7C8=C(C=C(C=C8)Cl)NC7=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42Cl2N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

717.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391053-55-6
Record name 1,3-Bis(3-(4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl)propyl)benzimidazol-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-BIS(3-(4-(5-CHLORO-2-OXO-3H-BENZIMIDAZOL-1-YL)PIPERIDIN-1-YL)PROPYL)BENZIMIDAZOL-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ3HBB9FWS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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